4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide
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Overview
Description
4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, which can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones . The piperidine ring can be introduced through a nucleophilic substitution reaction. The sulfonamide group is then added via sulfonylation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the sulfonamide .
Scientific Research Applications
4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides
- Benzothiazole-based anti-tubercular compounds
- Sulfonyl piperazine-integrated triazole conjugates
Uniqueness
4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide is unique due to its combination of a benzothiazole ring, a piperidine ring, and a sulfonamide group. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
606082-88-6 |
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Molecular Formula |
C23H27N3O4S3 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C23H27N3O4S3/c27-32(28,25-18-5-1-2-6-18)19-9-11-20(12-10-19)33(29,30)26-15-13-17(14-16-26)23-24-21-7-3-4-8-22(21)31-23/h3-4,7-12,17-18,25H,1-2,5-6,13-16H2 |
InChI Key |
YYNDSMIXOBKUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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